molecular formula C7H9N3O3 B1433153 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1432680-45-9

3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B1433153
M. Wt: 183.16 g/mol
InChI Key: NGYYYNPZWSICGP-UHFFFAOYSA-N
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Description

“3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a chemical compound . The IUPAC name for this compound is 3-oxo-1,2,3,5,6,7-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h3-4,8H,1-2H2,(H,9,13)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.17 g/mol . It is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Novel Derivatives : Kumar and Mashelkar (2008) reported the synthesis of substituted 2H-pyrano[3, 2-e][1,2,4]triazolo[4,3-a]pyridine derivatives, starting from a related compound, and expected these derivatives to possess antihypertensive activity (Kumar & Mashelkar, 2008).

  • One-Pot Synthesis Techniques : Abdelrazek et al. (2019) described a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinone derivatives using aluminate sulfonic acid nanocatalysts under grinding technique, indicating the efficient synthesis of such compounds (Abdelrazek et al., 2019).

  • Fused Heterocyclic Triazoles Synthesis : A study by Kumar and Mashelkar (2007) synthesized new 1, 2, 4 triazoles containing 2H-pyrano [2, 3-b] pyridine moiety, highlighting the versatility of these compounds in chemical synthesis (Kumar & Mashelkar, 2007).

Biological Activity Evaluation

  • Antibacterial Activity : Xiao et al. (2014) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives and evaluated their antibacterial activity, with some compounds showing promising results against E. coli and P. aeruginosa (Xiao et al., 2014).

Structural and Theoretical Studies

  • Crystal Structure Analysis : Haj et al. (2000) conducted a study on the crystal structures of 5-oxo and 7-oxo derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine, offering insights into the structural characteristics of these compounds (Haj et al., 2000).

  • Density Functional Theory (DFT) Study : Mozafari et al. (2016) performed DFT studies on [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives, contributing to the understanding of the electronic properties and regioselectivity in these compounds (Mozafari et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h4H,1-3H2,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYYNPZWSICGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)N2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

CAS RN

1432680-45-9
Record name 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 3
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 4
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 5
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 6
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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